(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride
CAS No.: 198625-67-1
Cat. No.: VC21316669
Molecular Formula: C17H18Cl2N2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 198625-67-1 |
---|---|
Molecular Formula | C17H18Cl2N2 |
Molecular Weight | 321.2 g/mol |
IUPAC Name | (4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
Standard InChI | InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1 |
Standard InChI Key | BLERAOHPZLBFTG-MOGJOVFKSA-M |
Isomeric SMILES | CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES | CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES | CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Chemical Identity
Property | Value |
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IUPAC Name | (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride |
Molecular Formula | C17H17Cl2N2 |
Molecular Weight | 321.24 g/mol |
Chirality | Contains two stereogenic centers at positions 4 and 5 |
Structure | Features a chlorinated imidazolinium ring substituted with phenyl groups |
Structural Features and Stereochemistry
The compound contains:
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A chlorinated imidazolinium ring, which imparts unique reactivity.
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Two phenyl groups at positions 4 and 5, contributing to steric bulk and electronic effects.
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Two stereogenic centers at positions 4 and 5, leading to the specific (4S,5S) configuration.
These features make the compound highly selective in asymmetric catalysis.
Synthesis
The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves:
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Formation of the imidazolinium core: Starting from diamines or related precursors.
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Introduction of the chlorinated substituent: Achieved via electrophilic chlorination.
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Chiral resolution or enantioselective synthesis: Ensures the (4S,5S) configuration.
Catalysis
This compound is widely used as a precursor for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis:
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Facilitates cross-coupling reactions.
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Enhances enantioselectivity in asymmetric transformations.
Organic Synthesis
The imidazolinium chloride serves as:
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A phase-transfer catalyst.
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A stabilizing agent for reactive intermediates.
Materials Science
Its ionic nature makes it suitable for:
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Ionic liquids with specific chirality.
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Electrolytes in advanced battery systems.
Research Findings
Recent studies have highlighted:
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Its role in improving yields and selectivity in palladium-catalyzed coupling reactions.
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Its potential as a building block for designing novel ionic liquids with tailored properties.
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The importance of its stereochemistry in determining the outcome of asymmetric reactions.
Safety and Handling
Aspect | Details |
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Toxicity | May cause irritation upon contact; handle with gloves and goggles |
Storage Conditions | Store in a cool, dry place away from moisture |
This comprehensive overview underscores the versatility of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride in modern chemistry. Further research can expand its applications in green chemistry and advanced material development.
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